4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 874534-61-9
VCID: VC2999043
InChI: InChI=1S/C12H16BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h3-6,11,16-17H,1-2,7-8H2,(H,14,15)
SMILES: B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O
Molecular Formula: C12H16BNO4
Molecular Weight: 249.07 g/mol

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

CAS No.: 874534-61-9

Cat. No.: VC2999043

Molecular Formula: C12H16BNO4

Molecular Weight: 249.07 g/mol

* For research use only. Not for human or veterinary use.

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid - 874534-61-9

Specification

CAS No. 874534-61-9
Molecular Formula C12H16BNO4
Molecular Weight 249.07 g/mol
IUPAC Name [4-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid
Standard InChI InChI=1S/C12H16BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h3-6,11,16-17H,1-2,7-8H2,(H,14,15)
Standard InChI Key BAQWKOHCDPHSRV-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O

Introduction

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is a specialized organoboron compound that belongs to the broader category of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. This particular derivative integrates a tetrahydrofuran moiety with a phenylboronic acid structure, enhancing its reactivity and functional properties.

Synthesis

The synthesis of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and purity. Flow chemistry techniques have emerged as effective methods for synthesizing boronic acids by minimizing side reactions and improving reaction efficiency.

Applications

4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid has several notable applications in organic chemistry and medicinal fields. While specific biological activities of this compound are not extensively documented, boronic acids in general are explored for their potential in drug development and chemical synthesis due to their unique binding properties.

Analytical Techniques

The structural integrity and purity of 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the molecular environment and confirm the synthesis of the compound.

Chemical Reactions

Reactions involving 4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid typically require specific catalysts, such as palladium-based catalysts, and optimized conditions to achieve high yields and selectivity. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.

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